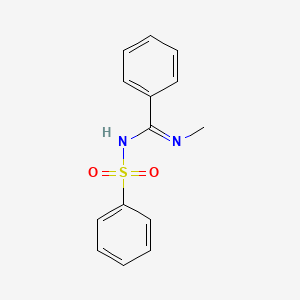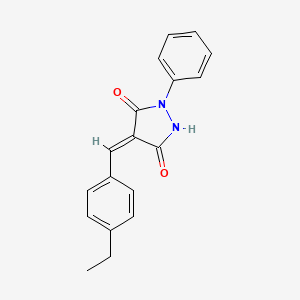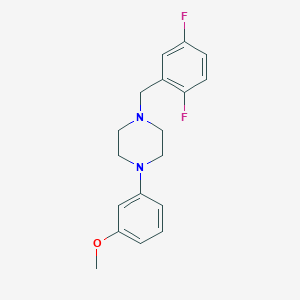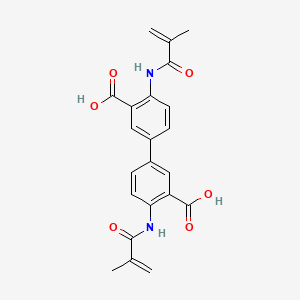
5-nitro-N,N'-bis(1-phenylethyl)isophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-N,N'-bis(1-phenylethyl)isophthalamide, commonly known as NBPI, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. NBPI belongs to the class of nitroaromatic compounds and is known for its antibacterial, antifungal, and antitumor activities.
Wirkmechanismus
The mechanism of action of NBPI is still not fully understood. However, it is believed that NBPI exerts its antibacterial and antifungal activities by disrupting the bacterial and fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
NBPI has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, including breast cancer and lung cancer cells. NBPI has also been shown to inhibit the activity of enzymes involved in inflammation, suggesting its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NBPI in lab experiments is its potent antibacterial and antifungal activities, making it a useful tool for studying bacterial and fungal infections. However, one of the limitations of using NBPI is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on NBPI. One potential area of research is its use in the treatment of bacterial and fungal infections. Another area of research is its potential use in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of NBPI and its potential toxicity.
Synthesemethoden
NBPI can be synthesized using various methods, including the reaction of isophthalic acid with 1-phenylethylamine, followed by nitration of the resulting product with nitric acid. Another method involves the reaction of isophthalic acid with 1-phenylethylamine, followed by the reaction with nitrous acid to produce the nitroso intermediate, which is then reduced to NBPI using sodium dithionite.
Wissenschaftliche Forschungsanwendungen
NBPI has been extensively studied for its potential pharmacological properties. It has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). NBPI has also been found to possess antifungal activity against Candida albicans and Aspergillus fumigatus.
Eigenschaften
IUPAC Name |
5-nitro-1-N,3-N-bis(1-phenylethyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-16(18-9-5-3-6-10-18)25-23(28)20-13-21(15-22(14-20)27(30)31)24(29)26-17(2)19-11-7-4-8-12-19/h3-17H,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPNLKDYUUFSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4982466.png)


![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)

![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)
![1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)
![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)

